molecular formula C19H14N2O B14159586 Phenol, p-(9-acridinylamino)- CAS No. 61421-83-8

Phenol, p-(9-acridinylamino)-

Cat. No.: B14159586
CAS No.: 61421-83-8
M. Wt: 286.3 g/mol
InChI Key: YJRBRXLARFRAFB-UHFFFAOYSA-N
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Description

Phenol, p-(9-acridinylamino)- is a chemical compound with the molecular formula C19H13NO. It is known for its unique structure, which combines a phenol group with an acridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with p-nitrophenol, followed by reduction. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for Phenol, p-(9-acridinylamino)- are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(9-acridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, aminophenol compounds, and substituted phenols .

Scientific Research Applications

Phenol, p-(9-acridinylamino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of Phenol, p-(9-acridinylamino)- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, p-(9-anthracenylamino)-
  • Phenol, p-(9-phenanthrylamino)-
  • Phenol, p-(9-pyrenylamino)-

Uniqueness

Phenol, p-(9-acridinylamino)- is unique due to its acridine moiety, which provides distinct intercalative properties compared to other similar compounds. This uniqueness makes it particularly valuable in studies related to DNA interactions and potential therapeutic applications .

Properties

CAS No.

61421-83-8

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-(acridin-9-ylamino)phenol

InChI

InChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21)

InChI Key

YJRBRXLARFRAFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O

Origin of Product

United States

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